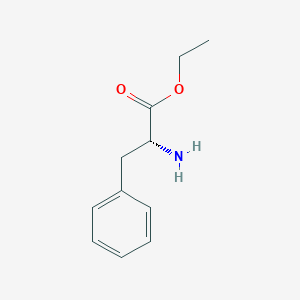
D-phenylalanineethylester
Descripción general
Descripción
D-phenylalanineethylester is an organic compound with the chemical formula C11H15NO2. It is a derivative of D-phenylalanine, an essential amino acid. This compound is often used in various scientific research applications due to its unique properties and potential benefits in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-phenylalanineethylester can be synthesized through several methods. One common approach involves the esterification of D-phenylalanine with ethanol in the presence of an acid catalyst. This reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high efficiency and yield, utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
D-phenylalanineethylester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into its corresponding carboxylic acid.
Reduction: Reduction reactions can produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: D-phenylalanine
Reduction: D-phenylalaninol
Substitution: Various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
D-phenylalanineethylester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on cellular processes and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic effects, including pain management and neuroprotection.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
D-phenylalanineethylester exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in amino acid metabolism, influencing the synthesis and degradation of neurotransmitters. This interaction can modulate pain perception and cognitive functions .
Comparación Con Compuestos Similares
Similar Compounds
- L-phenylalanineethylester
- D-phenylalaninemethylester
- L-phenylalaninemethylester
Uniqueness
D-phenylalanineethylester is unique due to its specific stereochemistry, which can result in different biological activities compared to its L-isomer or methyl ester counterparts. This stereochemistry can influence its interaction with enzymes and receptors, making it a valuable compound for targeted research applications .
Propiedades
IUPAC Name |
ethyl (2R)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGXMNONHNZEQQ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5S,10S,17S)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene;(5R,10S,17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B3250757.png)



![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3250770.png)


